alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid
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Overview
Description
alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid typically involves the formation of the thiazole ring followed by its attachment to the phenylpropanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and developing new drugs.
Medicine: Its potential anticancer activity is of particular interest in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
alpha-Methyl-4-(5-methyl-2-thiazolyl)benzeneacetic acid is unique due to its specific combination of a thiazole ring and a phenylpropanoic acid moiety. This structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
132483-43-3 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-[4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-14-12(17-8)11-5-3-10(4-6-11)9(2)13(15)16/h3-7,9H,1-2H3,(H,15,16) |
InChI Key |
SKRFOKYYVJDBJB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
Canonical SMILES |
CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
Origin of Product |
United States |
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